![molecular formula C8H8N2O4 B1374647 2-(3-Amino-4-nitrophenyl)acetic acid CAS No. 1261438-26-9](/img/structure/B1374647.png)
2-(3-Amino-4-nitrophenyl)acetic acid
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Overview
Description
2-(3-Amino-4-nitrophenyl)acetic acid belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
Methods for site-selective chemistry on proteins are in high demand for the synthesis of chemically modified biopharmaceuticals, as well as for applications in chemical biology, biosensors, and more . Inadvertent N-terminal gluconoylation has been reported during the expression of proteins with an N-terminal His tag . This side-reaction has been developed into a general method for highly selective N-terminal acylation of proteins to introduce functional groups .Molecular Structure Analysis
The molecular weight of this compound is 196.16 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Strong electrophiles, such as acetic anhydride and 4-nitrophenyl acetates, favor a nucleophilic mechanism of imidazole catalysis involving intermediate formation of neutral N-acyl imidazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available .Scientific Research Applications
Synthesis and Characterization
2-(3-Amino-4-nitrophenyl)acetic acid and its derivatives are frequently utilized in the synthesis of various complex compounds. For instance, Zhao De-feng (2007) discussed the synthesis of related compounds through nitration and ammonolysis processes. Similarly, Ju Hyeon Park et al. (2023) developed a base-catalyzed cyclization method for synthesizing indoline derivatives, highlighting the versatility of such compounds in complex organic syntheses (Zhao De-feng, 2007) (Ju Hyeon Park et al., 2023).
Electrochemical Sensing
The compound and its derivatives are also pivotal in electrochemical sensing. Shah et al. (2017) described using gold-copper alloy nanoparticles for detecting nitro aromatic toxins, including derivatives of this compound. This study demonstrates the potential of such compounds in environmental monitoring and toxin detection (Shah et al., 2017).
Protection of Hydroxyl Functions
The (2-nitrophenyl)acetyl derivative, related to this compound, is utilized for protecting hydroxyl functions in organic chemistry. Daragics and Fügedi (2010) explored its use as a selectively removable hydroxyl protecting group, indicating its significance in synthetic chemistry (Daragics & Fügedi, 2010).
Catalysis in Hydrolysis Reactions
Compounds like this compound are used in studies of catalysis. For instance, Deady and Finlayson (1983) reported the use of substituted pyridines, related to this compound, in catalyzing the hydrolysis of aryl acetates (Deady & Finlayson, 1983).
Inhibitory and Pharmaceutical Studies
Some derivatives of this compound show significant inhibitory and pharmaceutical properties. For example, Maier (1990) reported that certain 1-amino-2-arylethylphosphonic acids, related to this compound, are strong inhibitors of certain biological processes, indicating potential therapeutic applications (Maier, 1990).
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . These compounds are often involved in a wide range of biological activities, including binding with high affinity to multiple receptors .
Mode of Action
Nitrobenzenes are known to interact with their targets, causing various changes in the biological system . The presence of the nitro group can influence the compound’s interaction with its targets, potentially leading to a variety of biological effects .
Biochemical Pathways
Nitrobenzenes, in general, can influence a variety of biological activities and pathways
Result of Action
Compounds with a nitrobenzene moiety are known to exhibit a broad spectrum of biological activities . The specific effects of this compound would depend on its interaction with its targets and the subsequent changes in cellular processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-amino-4-nitrophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTHDQWLOHGHPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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